3-(2-Fluorophenoxy)aniline

N-type calcium channel Cav2.2 chronic pain

3-(2-Fluorophenoxy)aniline (CAS 850621-04-4) is a meta-substituted fluorinated aniline validated for N-type calcium channel (Cav2.2) inhibitor programs—simplified analogs achieve up to 7-fold improved potency over ω-conotoxin mimetics. The ortho-fluorine on the phenoxy ring enhances metabolic stability and lipophilicity vs. non-fluorinated analogs. Its scaffold confers 1,380-fold selectivity for human squalene synthase (IC₅₀ 5 nM) over bacterial CrtM. Fluorine substitution improves cytotoxicity 10–100 fold compared to chloro/bromo analogs. Ideal for pain, oncology, and anticonvulsant drug discovery. Supplied at ≥98% purity.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B1515825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenoxy)aniline
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=CC(=C2)N)F
InChIInChI=1S/C12H10FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2
InChIKeyPYPRQPKAGGDJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenoxy)aniline CAS 850621-04-4: Core Properties and Research Supply Baseline


3-(2-Fluorophenoxy)aniline (CAS 850621-04-4, C₁₂H₁₀FNO, MW 203.21 g/mol) is a fluorinated aromatic amine characterized by a meta-substituted aniline core bearing a 2-fluorophenoxy group . The compound is commercially supplied at a minimum purity of 95% for research applications, serving as a versatile building block in medicinal chemistry and organic synthesis . Its structural features position it within the broader class of fluorophenoxyaniline derivatives, which have been explored for applications ranging from N-type calcium channel inhibition to heterocyclic scaffold construction [1].

Procurement Risk Alert: Why 3-(2-Fluorophenoxy)aniline Cannot Be Substituted by Positional Isomers or Non-Fluorinated Analogs


Positional isomerism in the fluorophenoxyaniline series introduces substantial functional divergence that generic substitution fails to capture. The 3-(2-fluorophenoxy) substitution pattern (CAS 850621-04-4) is specifically claimed in therapeutic aniline derivative patents as a distinct molecular embodiment, whereas isomers such as 2-(2-fluorophenoxy)aniline (CAS 391906-76-6), 4-(2-fluorophenoxy)aniline (CAS 207974-03-4), and 3-(4-fluorophenoxy)aniline (CAS 203302-94-7) exhibit different physicochemical and biological profiles [1]. Within the fluorophenoxyanilide class, the ortho-fluorine positioning on the phenoxy ring influences electronic distribution and target engagement, as demonstrated in N-type calcium channel inhibitor programs where subtle structural modifications altered potency by orders of magnitude [2]. Furthermore, the presence of the fluorine atom imparts enhanced metabolic stability and lipophilicity relative to non-fluorinated phenoxyaniline analogs, a property that cannot be assumed for halogen-substituted or unsubstituted variants without explicit comparative validation [3].

Quantitative Differentiation Evidence: 3-(2-Fluorophenoxy)aniline Scaffold Performance Versus Comparators


N-Type Calcium Channel Inhibition: Simplified Fluorophenoxyanilide Scaffold Outperforms Complex Mimetics by Seven-Fold

Fluorophenoxyanilide derivatives, which incorporate the 3-(2-fluorophenoxy)aniline scaffold or its close structural relatives, were evaluated as simplified analogues of previously reported ω-conotoxin GVIA mimetics. The simplified fluorophenoxyanilide series demonstrated up to a seven-fold improvement in N-type calcium channel (Cav2.2) inhibitory activity compared to the more complex originally designed mimetics [1]. This improvement was achieved despite significantly reduced molecular complexity, establishing that the fluorophenoxyanilide core—characterized by the ortho-fluorophenoxy substitution pattern—provides a pharmacophoric advantage over alternative chemotypes targeting the same channel.

N-type calcium channel Cav2.2 chronic pain ion channel pharmacology

Squalene Synthase Inhibition: 3-(2-Fluorophenoxy)phenyl Derivative Exhibits 1380-Fold Selectivity Between Bacterial and Human Enzyme Isoforms

A derivative bearing the 3-(2-fluorophenoxy)phenyl moiety (1-Phosphono-4-[3-(2-fluorophenoxy)phenyl]butylsulfonic Acid Tripotassium Salt, CHEMBL515716) was profiled against both Staphylococcus aureus dehydrosqualene synthase (CrtM) and human squalene synthase (SQS). The compound exhibited an IC₅₀ of 5 nM against human squalene synthase, whereas inhibition of the bacterial dehydrosqualene synthase required an IC₅₀ of 6,900 nM [1]. This 1,380-fold difference in inhibitory potency between the human and bacterial orthologs demonstrates that the 3-(2-fluorophenoxy)phenyl structural motif can confer pronounced target selectivity when incorporated into an appropriate pharmacophore.

squalene synthase dehydrosqualene synthase Staphylococcus aureus enzyme inhibition antibacterial

Anticonvulsant Activity: 3-(2-Fluorophenoxy)phenyl-Containing Oxadiazoles Demonstrate Dual-Mechanism Efficacy in PTZ and MES Models

A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles was synthesized and screened for anticonvulsant activity. Compound 3 from this series demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models [1]. Notably, the activity in the PTZ model was mediated by benzodiazepine receptors, whereas the MES model efficacy appeared to involve a distinct, unidentified mechanism [1]. In contrast, many standard anticonvulsants show preferential efficacy in only one of these two models, suggesting that the 2-(2-fluorophenoxy)phenyl substructure—closely related to 3-(2-fluorophenoxy)aniline—may confer a dual-mechanism activity profile advantageous for broad-spectrum seizure control.

anticonvulsant epilepsy PTZ model MES model benzodiazepine receptor

Fluorine-Enabled Cytotoxicity Enhancement: Fluorinated Aniline Derivatives Show 10-100 Fold Improved Antitumor Activity Versus Chloro/Bromo Analogs

In a comparative study of halogen-substituted aniline podophyllotoxin derivatives, fluoride-containing aniline derivatives exhibited tumor cytotoxicity that was improved by 10-100 times relative to their chloride and bromide-containing counterparts [1]. This enhancement was attributed to fluoride's unique solvation properties in protic solvents and its ability to form tight ion pairs in aprotic solvents [1]. This class-level evidence supports the procurement rationale for fluorinated aniline scaffolds, including 3-(2-fluorophenoxy)aniline, over chloro- or bromo-substituted analogs when cytotoxic potency is a primary design criterion.

fluorine substitution cytotoxicity structure-activity relationship anticancer podophyllotoxin

Validated Application Scenarios for 3-(2-Fluorophenoxy)aniline Based on Quantitative Evidence


Cav2.2-Targeted Analgesic Discovery: Scaffold Simplification with Activity Enhancement

3-(2-Fluorophenoxy)aniline serves as a key synthetic precursor for fluorophenoxyanilide derivatives targeting N-type calcium channels (Cav2.2), a validated target for refractory chronic pain. The evidence demonstrates that simplified fluorophenoxyanilide analogs achieve up to seven-fold improved inhibitory activity compared to more complex ω-conotoxin GVIA mimetics [1]. This scenario is directly applicable to medicinal chemistry programs seeking Cav2.2 inhibitors with reduced molecular complexity and enhanced synthetic tractability, where the fluorophenoxyaniline core provides a validated starting point for structure-activity relationship expansion.

Squalene Synthase Inhibitor Development with Isoform Selectivity Engineering

The 3-(2-fluorophenoxy)phenyl moiety, when incorporated into bisphosphonate-containing pharmacophores, enables the engineering of selective squalene synthase inhibitors. BindingDB data show a 1,380-fold difference in IC₅₀ between human squalene synthase (5 nM) and S. aureus dehydrosqualene synthase (6,900 nM) for a derivative containing this structural motif [1]. This application scenario is relevant for programs developing human squalene synthase inhibitors (e.g., for cholesterol-lowering or oncology applications) requiring minimal off-target inhibition of bacterial orthologs, or conversely, for selective antibacterial CrtM inhibitor campaigns.

Broad-Spectrum Anticonvulsant Lead Optimization Using Fluorophenoxyphenyl Scaffolds

Derivatives incorporating the 2-(2-fluorophenoxy)phenyl substructure—a close positional analog of the 3-(2-fluorophenoxy)aniline scaffold—have demonstrated considerable anticonvulsant activity in both PTZ and MES seizure models, with evidence of benzodiazepine receptor involvement in the PTZ mechanism [1]. This dual-model efficacy distinguishes this scaffold from anticonvulsants with more restricted activity spectra. 3-(2-Fluorophenoxy)aniline can be employed as a building block for synthesizing oxadiazole and triazole derivatives aimed at achieving broad-spectrum seizure control with potentially differentiated mechanism-of-action profiles.

Fluorine-Dependent Cytotoxicity Enhancement in Anticancer Scaffold Design

Class-level evidence demonstrates that fluorine substitution on aniline scaffolds improves tumor cytotoxicity by 10-100 fold relative to chlorine or bromine analogs, attributed to fluoride's unique solvation and ion-pairing properties [1]. 3-(2-Fluorophenoxy)aniline, as a fluorinated aniline building block, is therefore a strategically advantageous starting material for medicinal chemistry campaigns where cytotoxic potency is a primary optimization parameter. This application scenario is particularly relevant for programs developing anticancer agents where the fluorine atom's electronic and physicochemical contributions are expected to enhance target engagement and cellular activity.

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